1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methyl-6-oxo-2-(1-propylpyrazol-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3/c1-3-6-16-8-9(7-14-16)12-10(13(18)19)4-5-11(17)15(12)2/h7-8,10,12H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
FRMNCPAELBJXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Ring Construction
The synthesis begins with constructing the 1-methyl-6-oxo-piperidine-3-carboxylic acid scaffold. Two primary routes are employed:
-
Cyclization of β-keto esters : A β-keto ester derived from piperidine-3-carboxylic acid undergoes cyclization to form the piperidine core.
-
Oxidation of intermediates : Partial oxidation of unsaturated precursors to introduce the 6-oxo group.
Table 1: Representative Methods for Piperidine Core Synthesis
Enamine Diketone Cyclization
A β-enamine diketone intermediate reacts with 1-propylhydrazine to form the pyrazole ring. This method ensures regioselectivity at the 4-position.
Key Steps :
Table 2: Optimization of Pyrazole Formation
Functionalization and Deprotection
Final steps include carboxylic acid deprotection and methyl group installation :
-
Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes tert-butoxycarbonyl (Boc) groups.
-
Methylation : Alkylation of the piperidine nitrogen using methyl iodide/sodium hydride.
Detailed Reaction Mechanisms
β-Keto Ester Formation
Piperidine-3-carboxylic acid reacts with Meldrum’s acid to form a β-keto ester intermediate. This step is critical for subsequent enamine formation.
Mechanism :
Pyrazole Ring Formation
The β-enamine diketone reacts with 1-propylhydrazine via a [3+2] cycloaddition. Regioselectivity is governed by electron-withdrawing groups on the diketone.
Table 3: Regioselectivity in Pyrazole Formation
Challenges and Solutions
Stereochemical Control
The 1-methyl group’s stereochemistry requires chiral auxiliaries or asymmetric catalysis . For example, using (S)-Boc-piperidine-3-carboxylic acid ensures enantiopurity.
Scalability Issues
Microwave-assisted synthesis reduces reaction times for β-enamine diketone formation (from 12 to 2 hours).
Comparative Analysis of Synthetic Routes
Route A: Enamine Cyclization
Advantages : High regioselectivity, scalable.
Disadvantages : Limited to hydrazine availability.
Route B: Propargyl Alkyne Coupling
Advantages : Broad substrate scope.
Disadvantages : Requires palladium catalysts.
Table 4: Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 70–85% | 50–65% |
| Cost | Moderate | High |
| Regioselectivity | Excellent | Moderate |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antiproliferative Effects : Related pyrazole compounds have shown activity against various cancer cell lines, making them candidates for anticancer drug development.
Table 1: Antiproliferative Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-436 | 2.57 | |
| Compound B | MDA-MB-436 | 8.90 | |
| Compound C | MDA-MB-436 | 10.70 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications on the pyrazole ring significantly affect its biological activity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase PARP inhibition |
| Hydroxyl substitutions | Decrease potency |
| Alkyl chain variations | Alter activity profile |
Case Studies
In a notable case study, derivatives of this compound were evaluated alongside established PARP inhibitors such as Olaparib. Results indicated that certain derivatives exhibited superior inhibitory activity against PARP-1, suggesting their potential as more effective anticancer agents.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s closest analogs differ in ring size, substituent groups, and functionalization. Key comparisons include:
Piperidine vs. Pyrrolidine Derivatives
- Target Compound: Features a piperidine backbone (6-membered ring), which reduces ring strain compared to pyrrolidine (5-membered).
- 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 1339159-33-9): Utilizes a pyrrolidine core with a 5-oxo group. The smaller ring may increase metabolic lability but improve membrane permeability due to reduced steric hindrance .
Substituent Modifications
- Pyrazole vs. Pyrimidine :
- The target compound’s 1-propylpyrazole group provides a hydrophobic substituent, likely improving lipophilicity compared to the pyrimidin-2-yl group in 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid (Kishida Chemical, PK01597E-2). Pyrimidine’s aromaticity and dual nitrogen atoms could enhance π-π stacking but reduce alkyl chain flexibility .
Physicochemical and Functional Properties
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Piperidine | 1-Methyl, 6-oxo, 2-(1-propylpyrazol-4-yl) | ~279.3 (calculated) | Carboxylic acid, ketone |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid | Piperidine | 2-Pyrimidin-2-yl | Not specified | Carboxylic acid |
| 1-Methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine | 1-Methyl, 5-oxo, 2-(1-methylpyrazol-4-yl) | ~239.2 (calculated) | Carboxylic acid, ketone |
| Nipecotic acid (Piperidine-3-carboxylic acid) | Piperidine | None (parent structure) | 128.17 | Carboxylic acid |
- Solubility : The target’s propylpyrazole group may reduce aqueous solubility compared to nipecotic acid (CAS 4138-26-5), a simpler piperidine-3-carboxylic acid derivative with a melting point of 93–95°C .
- Bioactivity: Nipecotic acid is a known GABA uptake inhibitor, while pyrazole-containing analogs (e.g., the target compound) are often explored for kinase inhibition. The pyrrolidine analog (CAS 1339159-33-9) is labeled for R&D use, suggesting preliminary pharmacological interest .
Research Implications and Gaps
- Pharmacokinetics : The propylpyrazole group may enhance metabolic stability over methyl-substituted analogs but requires experimental validation.
- Structural Studies : Tools like SHELX (used for crystallographic refinement in small-molecule studies) could resolve the target’s conformation and intermolecular interactions .
Biological Activity
1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-microbial, and other therapeutic effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure can be represented as:
This structure features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds containing the pyrazole nucleus can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain derivatives showed higher selectivity for COX-2 compared to traditional anti-inflammatory drugs like celecoxib .
Anti-microbial Activity
The compound has shown promising anti-microbial activity against various bacterial strains. In vitro studies have reported that pyrazole derivatives can effectively inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. One specific derivative demonstrated substantial activity against these strains, suggesting that modifications to the piperidine or pyrazole structures enhance their efficacy .
Case Studies and Research Findings
Pharmacological Mechanisms
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- COX Inhibition : The compound's structure allows it to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
- MAO Inhibition : Some derivatives have shown potential as monoamine oxidase inhibitors, which may contribute to their neuroprotective effects.
- Antimicrobial Mechanisms : The presence of the piperidine moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.
Q & A
Q. Table 1: Comparative Reaction Conditions
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 85–90 | |
| Coupling | Pd(PPh₃)₄, THF, 80°C | 70–75 | |
| Hydrolysis | 2M NaOH, THF/H₂O | >95 |
Which analytical techniques are suitable for characterizing the compound's purity and structural integrity?
Basic Research Question
Methodological Answer:
- 1H NMR Spectroscopy: Confirm regiochemistry of the pyrazole and piperidine rings. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while piperidine methyl groups appear at δ 1.2–1.5 ppm .
- LC-MS/HPLC: Assess purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in H₂O/acetonitrile). ESI-MS in positive mode detects [M+H]+ ions (e.g., m/z 307.1 for C₁₃H₁₉N₃O₃) .
- Melting Point: Compare observed mp (e.g., 185–186.5°C) with literature values to confirm crystallinity .
Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
How can researchers design in vitro assays to evaluate the compound's mechanism of action, such as autophagy induction or kinase inhibition?
Advanced Research Question
Methodological Answer:
- Proliferation Assays: Use CCK-8 or MTT to measure IC₅₀ values in cancer cell lines (e.g., PC3 prostate cancer cells). Pre-treat cells with 10–100 µM compound for 48–72 hours .
- Autophagy Markers: Perform western blotting for LC3-II and p62. A 2–3-fold increase in LC3-II/p62 ratio indicates autophagy induction .
- Kinase Inhibition: Screen against mTOR/p70S6K using recombinant kinase assays (Caliper LabChip). IC₅₀ values <1 µM suggest potent inhibition .
Data Analysis: Normalize to DMSO controls and validate with positive controls (e.g., rapamycin for autophagy).
What strategies are effective in addressing solubility challenges during pharmacological testing of this compound?
Advanced Research Question
Methodological Answer:
- Prodrug Synthesis: Convert the carboxylic acid to methyl ester or amide derivatives. For example, methyl esters of piperidine-carboxylic acids show 10–20× improved solubility in PBS .
- Co-Solvents: Use DMSO/PEG 400 (1:4 v/v) for in vitro studies. For in vivo, optimize with cyclodextrin-based formulations .
- Salt Formation: Screen with sodium or lysine counterions to enhance aqueous solubility.
Q. Table 2: Solubility Optimization
| Strategy | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free Acid | 0.05 | <10 |
| Methyl Ester | 1.2 | 30–40 |
| Cyclodextrin Complex | 5.8 | >70 |
How should contradictory data from biological assays be analyzed to determine structure-activity relationships (SAR)?
Advanced Research Question
Methodological Answer:
- SAR Clustering: Compare analogs (e.g., pyrazole vs. isoxazole substitutions) using IC₅₀ values. For example, replacing the propyl group with ethyl reduces mTOR inhibition by 50% .
- Molecular Docking: Model interactions with target proteins (e.g., mTOR) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Val₈₈₂ and hydrophobic contacts with Ile₈₇₈ .
- Meta-Analysis: Aggregate data from multiple studies (e.g., anti-proliferative vs. cytotoxic effects) to identify off-target effects.
Case Study: Pyrazole-4-yl derivatives show variable activity due to steric hindrance in the ATP-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
